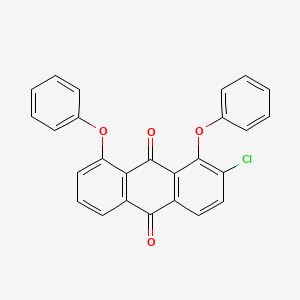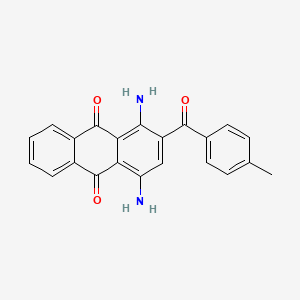![molecular formula C17H13Cl2N3 B13128623 [3,4'-Bipyridin]-5-amine, N-[(3,4-dichlorophenyl)methyl]- CAS No. 821784-10-5](/img/structure/B13128623.png)
[3,4'-Bipyridin]-5-amine, N-[(3,4-dichlorophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,4’-Bipyridin]-5-amine, N-[(3,4-dichlorophenyl)methyl]-: is a chemical compound with the molecular formula C17H13Cl2N3. It is a derivative of bipyridine, a class of compounds known for their versatile applications in various fields, including coordination chemistry, medicinal chemistry, and materials science. The presence of the dichlorophenyl group and the amine functionality in its structure suggests potential biological activity and utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3,4’-Bipyridin]-5-amine, N-[(3,4-dichlorophenyl)methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4’-bipyridine and 3,4-dichlorobenzylamine.
N-Alkylation: The key step involves the N-alkylation of 3,4’-bipyridine with 3,4-dichlorobenzylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalytic methods to lower reaction temperatures and increase reaction rates.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
[3,4’-Bipyridin]-5-amine, N-[(3,4-dichlorophenyl)methyl]-: can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dichlorophenyl group can be reduced to form mono- or di-chlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of mono- or di-chlorinated bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
Applications De Recherche Scientifique
[3,4’-Bipyridin]-5-amine, N-[(3,4-dichlorophenyl)methyl]-: has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of [3,4’-Bipyridin]-5-amine, N-[(3,4-dichlorophenyl)methyl]- depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The dichlorophenyl group can enhance binding affinity to hydrophobic pockets in proteins.
Coordination Chemistry: As a ligand, it can coordinate with metal ions, forming stable complexes that exhibit unique electronic and catalytic properties.
Comparaison Avec Des Composés Similaires
[3,4’-Bipyridin]-5-amine, N-[(3,4-dichlorophenyl)methyl]-: can be compared with other bipyridine derivatives:
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and coordination chemistry.
3,3’-Bipyridine: Less common but used in specific coordination chemistry applications.
Uniqueness: : The presence of the dichlorophenyl group and the amine functionality in [3,4’-Bipyridin]-5-amine, N-[(3,4-dichlorophenyl)methyl]- provides unique chemical properties and potential biological activity, distinguishing it from other bipyridine derivatives.
[3,4’-Bipyridin]-5-amine, N-[(3,4-dichlorophenyl)methyl]- , covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
821784-10-5 |
|---|---|
Formule moléculaire |
C17H13Cl2N3 |
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
N-[(3,4-dichlorophenyl)methyl]-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C17H13Cl2N3/c18-16-2-1-12(7-17(16)19)9-22-15-8-14(10-21-11-15)13-3-5-20-6-4-13/h1-8,10-11,22H,9H2 |
Clé InChI |
UYRCHOCEVKVQGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CNC2=CN=CC(=C2)C3=CC=NC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


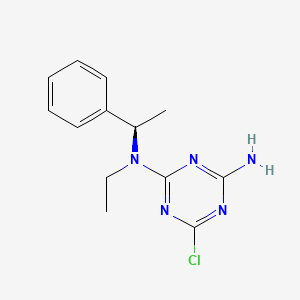
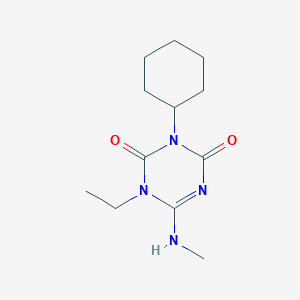
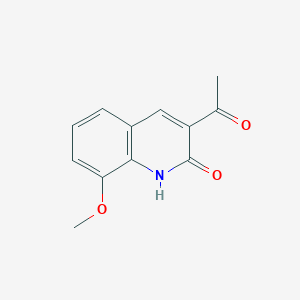
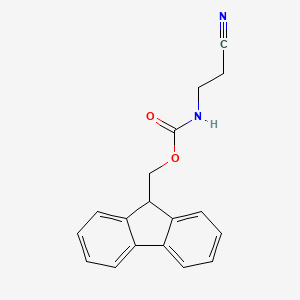
![1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13128560.png)

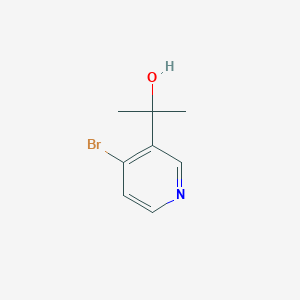
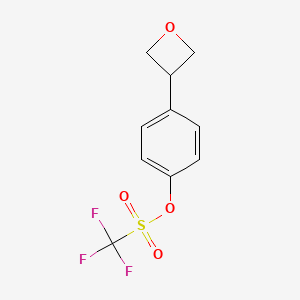
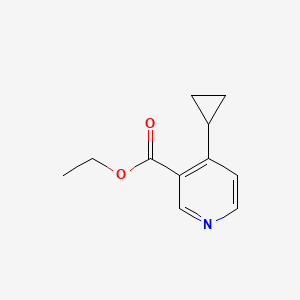
![[3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B13128594.png)
![2-(4-((4-Chlorophenyl)(cyano)methyl)phenyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13128598.png)

